Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-
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Overview
Description
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- is an organic compound with the molecular formula C11H14O. It is also known by other names such as Allyl p-methylbenzyl ether and Allyl 4-methylbenzyl ether . This compound is part of the benzene derivatives family, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- typically involves the reaction of benzyl chloride with allyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as potassium carbonate can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Scientific Research Applications
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-methyl-1-propenyl)-, (E)-: Similar in structure but differs in the position of the propenyl group.
Benzene, (1-methylene-2-propenyl)-: Another derivative with a different substitution pattern.
1-methyl-2-(1-methylethenyl)benzene: Known for its use in industrial applications.
Uniqueness
Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other benzene derivatives may not be suitable .
Properties
CAS No. |
135218-50-7 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-prop-2-enoxypent-4-en-2-ylbenzene |
InChI |
InChI=1S/C14H18O/c1-4-11-14(3,15-12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3 |
InChI Key |
WEZYYROMEYRAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C1=CC=CC=C1)OCC=C |
Origin of Product |
United States |
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